

Application Notes and Protocols for Antibody Conjugation with MB 660R NHS Ester

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Compound of Interest

Compound Name: MB 660R NHS Ester

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Introduction

This document provides a detailed guide for the conjugation of antibodies with **MB 660R NHS Ester**, a bright and photostable far-red fluorescent dye. The N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines on the antibody, such as the side chain of lysine residues, to form a stable amide bond.[1][2] This process yields a fluorescently labeled antibody suitable for a wide range of applications, including immunofluorescence, flow cytometry, and other immunoassays.[3] The protocols outlined below cover antibody preparation, the conjugation reaction, purification of the conjugate, and methods for characterizing the final product.

MB 660R is a rhodamine-based dye with an excitation maximum of approximately 665 nm and an emission maximum of around 685 nm, making it well-suited for excitation by 633 nm or 635 nm laser lines.[2] It is a water-soluble and pH-insensitive dye in the range of pH 4 to 10.[2] Spectrally, it is nearly identical to other popular far-red dyes such as Alexa Fluor® 660 and CF® 660R.[2]

Data Presentation

The degree of labeling (DOL), which represents the average number of dye molecules conjugated to a single antibody, is a critical parameter that can influence the performance of the labeled antibody. Over-labeling can potentially lead to fluorescence quenching or a

decrease in antibody-antigen binding affinity, while under-labeling may result in a weak signal. [4] The DOL can be controlled by adjusting the molar ratio of the dye to the antibody in the conjugation reaction.

The following table summarizes the expected degree of labeling for an IgG antibody when using varying molar ratios of a spectrally similar far-red NHS ester dye. This data provides a starting point for optimizing the conjugation of your specific antibody with **MB 660R NHS Ester**.

Molar Ratio (Dye:Antibody)	Expected Degree of Labeling (DOL)
5:1	2.0 - 4.0
10:1	4.0 - 7.0
20:1	7.0 - 12.0

Note: This data is representative and the optimal molar ratio for your specific antibody may vary. It is recommended to perform a pilot experiment with a few different ratios to determine the optimal DOL for your application.

Experimental Protocols

Antibody Preparation

It is crucial to ensure that the antibody solution is free from any amine-containing substances (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), as these will compete with the antibody for reaction with the NHS ester.[5]

Materials:

- Antibody solution
- Phosphate-buffered saline (PBS), pH 7.2-7.4
- Spin filter or desalting column (with a molecular weight cut-off appropriate for your antibody, e.g., 10 kDa for IgG)
- Conjugation buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5

Procedure:

- **Buffer Exchange:** If your antibody is in a buffer containing primary amines or stabilizing proteins, perform a buffer exchange into PBS.
 - For spin filters, follow the manufacturer's instructions. Typically, this involves repeated concentration and resuspension of the antibody in PBS.
 - For desalting columns, equilibrate the column with PBS and then apply the antibody solution according to the manufacturer's protocol.
- **Concentration Adjustment:** After buffer exchange, determine the antibody concentration using a spectrophotometer by measuring the absorbance at 280 nm. Adjust the concentration to 1-2 mg/mL with the conjugation buffer.[\[6\]](#)

Conjugation Reaction

The following protocol is a general guideline. The optimal molar ratio of dye to antibody should be determined empirically for each specific antibody and application.

Materials:

- Prepared antibody in conjugation buffer
- **MB 660R NHS Ester**
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5

Procedure:

- **Prepare Dye Stock Solution:** Immediately before use, dissolve the **MB 660R NHS Ester** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[\[7\]](#) NHS esters are moisture-sensitive, so it is important to use anhydrous solvent and to not store the dye in solution.[\[7\]](#)
- **Calculate the Volume of Dye:** Determine the volume of the dye stock solution needed to achieve the desired molar ratio of dye to antibody.

- **Initiate the Reaction:** While gently vortexing, add the calculated volume of the **MB 660R NHS Ester** stock solution to the antibody solution.
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature, protected from light.^[8]
- **Quench the Reaction:** Stop the reaction by adding the quenching buffer to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

Purification of the Labeled Antibody

Purification is essential to remove unconjugated dye, which can cause high background fluorescence.

Materials:

- Quenched reaction mixture
- Spin desalting column or gel filtration column (e.g., Sephadex G-25)
- PBS, pH 7.2-7.4

Procedure:

- **Prepare the Column:** Equilibrate the spin desalting or gel filtration column with PBS according to the manufacturer's instructions.
- **Apply the Sample:** Carefully apply the quenched reaction mixture to the column.
- **Elute the Conjugate:** Elute the labeled antibody with PBS. The conjugated antibody will elute first, followed by the smaller, unconjugated dye molecules.
- **Collect Fractions:** Collect the fractions containing the purified, labeled antibody. The first colored fraction is typically the desired product.

Characterization of the Conjugate

Calculation of Degree of Labeling (DOL): The DOL is determined by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorbance maximum of the dye (~665 nm for MB 660R).

Formula: $DOL = (A_{max} * \epsilon_{protein}) / [(A_{280} - (A_{max} * CF)) * \epsilon_{dye}]$

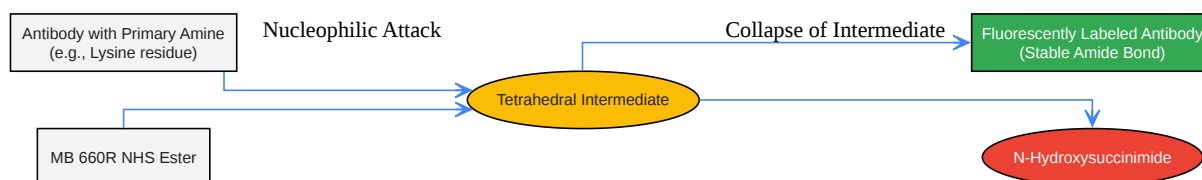
Where:

- A_{max} : Absorbance of the conjugate at the dye's maximum absorbance wavelength (~665 nm).
- A_{280} : Absorbance of the conjugate at 280 nm.
- $\epsilon_{protein}$: Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 $M^{-1}cm^{-1}$ for a typical IgG).
- ϵ_{dye} : Molar extinction coefficient of MB 660R at its absorbance maximum (92,000 $M^{-1}cm^{-1}$).[\[2\]](#)
- CF (Correction Factor): A_{280} of the free dye / A_{max} of the free dye. This value corrects for the dye's absorbance at 280 nm.

Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.

Visualizations

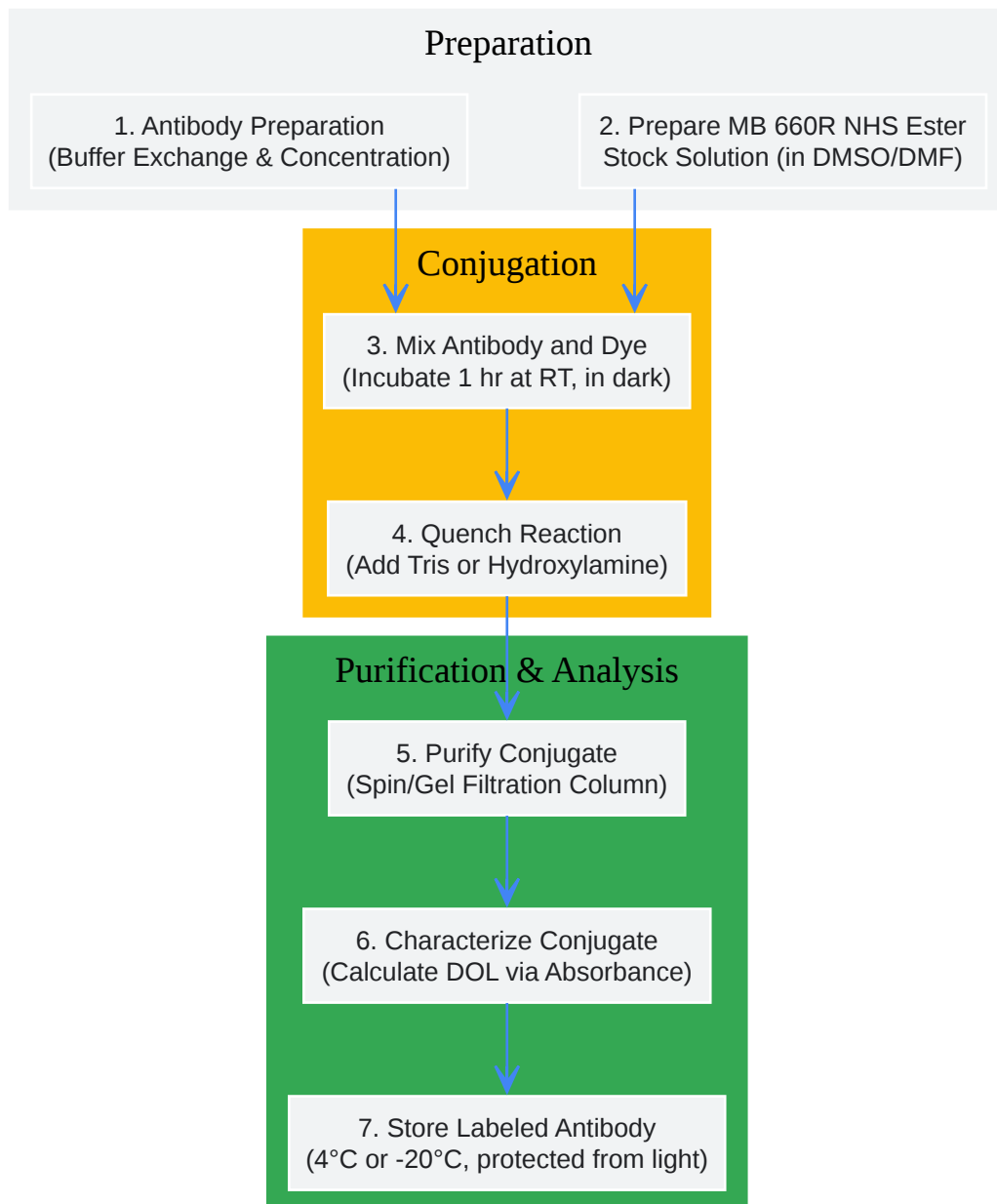
Signaling Pathway: Chemical Reaction of Antibody Conjugation



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Caption: Chemical reaction between an antibody's primary amine and **MB 660R NHS Ester**.

Experimental Workflow: Antibody Conjugation with MB 660R NHS Ester



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Caption: Step-by-step workflow for antibody conjugation with **MB 660R NHS Ester**.

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